molecular formula C23H24ClN5O5 B2806881 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1190002-88-0

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B2806881
CAS No.: 1190002-88-0
M. Wt: 485.93
InChI Key: CZEIKKLMFXAQPP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H24ClN5O5 and its molecular weight is 485.93. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Pyrazolopyrimidinone derivatives have been synthesized and evaluated for their anticancer properties. For example, certain aryloxy groups attached to the pyrimidine ring exhibited appreciable cancer cell growth inhibition against a variety of cancer cell lines, suggesting potential as anticancer agents (Al-Sanea et al., 2020).

Antimicrobial and Anticancer Agents

Another study focused on synthesizing novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, finding some compounds exhibited higher anticancer activity than a reference drug and also showed significant antimicrobial activity (Hafez et al., 2016).

Synthesis and Biological Evaluation

A series of novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, revealing that some compounds displayed potent cytotoxic activities against certain cancer cell lines and also inhibited 5-lipoxygenase, indicating potential for the treatment of inflammatory diseases (Rahmouni et al., 2016).

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O5/c1-5-29-21-20(14(3)26-29)27(23(32)28(22(21)31)11-15-7-6-8-34-15)12-19(30)25-17-9-13(2)16(24)10-18(17)33-4/h6-10H,5,11-12H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEIKKLMFXAQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=C(C=C(C(=C4)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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